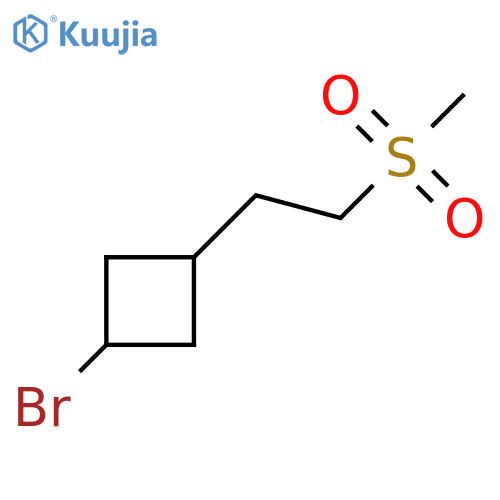

Cas no 2567504-51-0 (1-bromo-3-(2-methanesulfonylethyl)cyclobutane, Mixture of diastereomers)

1-bromo-3-(2-methanesulfonylethyl)cyclobutane, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(2-methylsulfonylethyl)cyclobutane

- EN300-27695500

- 1-bromo-3-(2-methanesulfonylethyl)cyclobutane

- 2567504-51-0

- 1-bromo-3-(2-methanesulfonylethyl)cyclobutane, Mixture of diastereomers

-

- MDL: MFCD32878729

- インチ: 1S/C7H13BrO2S/c1-11(9,10)3-2-6-4-7(8)5-6/h6-7H,2-5H2,1H3

- InChIKey: GESQMLCQVBHNCE-UHFFFAOYSA-N

- ほほえんだ: BrC1CC(CCS(C)(=O)=O)C1

計算された属性

- せいみつぶんしりょう: 239.98196g/mol

- どういたいしつりょう: 239.98196g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

1-bromo-3-(2-methanesulfonylethyl)cyclobutane, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27695500-10.0g |

1-bromo-3-(2-methanesulfonylethyl)cyclobutane |

2567504-51-0 | 95.0% | 10.0g |

$5837.0 | 2025-03-20 | |

| 1PlusChem | 1P028SDM-50mg |

1-bromo-3-(2-methanesulfonylethyl)cyclobutane,Mixtureofdiastereomers |

2567504-51-0 | 95% | 50mg |

$452.00 | 2023-12-18 | |

| 1PlusChem | 1P028SDM-2.5g |

1-bromo-3-(2-methanesulfonylethyl)cyclobutane,Mixtureofdiastereomers |

2567504-51-0 | 95% | 2.5g |

$3350.00 | 2023-12-18 | |

| Aaron | AR028SLY-50mg |

1-bromo-3-(2-methanesulfonylethyl)cyclobutane,Mixtureofdiastereomers |

2567504-51-0 | 95% | 50mg |

$459.00 | 2025-02-16 | |

| Aaron | AR028SLY-2.5g |

1-bromo-3-(2-methanesulfonylethyl)cyclobutane,Mixtureofdiastereomers |

2567504-51-0 | 95% | 2.5g |

$3683.00 | 2023-12-15 | |

| Aaron | AR028SLY-500mg |

1-bromo-3-(2-methanesulfonylethyl)cyclobutane,Mixtureofdiastereomers |

2567504-51-0 | 95% | 500mg |

$1480.00 | 2025-02-16 | |

| 1PlusChem | 1P028SDM-5g |

1-bromo-3-(2-methanesulfonylethyl)cyclobutane,Mixtureofdiastereomers |

2567504-51-0 | 95% | 5g |

$4926.00 | 2023-12-18 | |

| Enamine | EN300-27695500-0.1g |

1-bromo-3-(2-methanesulfonylethyl)cyclobutane |

2567504-51-0 | 95.0% | 0.1g |

$470.0 | 2025-03-20 | |

| Enamine | EN300-27695500-5.0g |

1-bromo-3-(2-methanesulfonylethyl)cyclobutane |

2567504-51-0 | 95.0% | 5.0g |

$3935.0 | 2025-03-20 | |

| Enamine | EN300-27695500-0.05g |

1-bromo-3-(2-methanesulfonylethyl)cyclobutane |

2567504-51-0 | 95.0% | 0.05g |

$315.0 | 2025-03-20 |

1-bromo-3-(2-methanesulfonylethyl)cyclobutane, Mixture of diastereomers 関連文献

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

2. Book reviews

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

1-bromo-3-(2-methanesulfonylethyl)cyclobutane, Mixture of diastereomersに関する追加情報

Introduction to 1-bromo-3-(2-methanesulfonylethyl)cyclobutane, Mixture of diastereomers (CAS No. 2567504-51-0)

The compound 1-bromo-3-(2-methanesulfonylethyl)cyclobutane, Mixture of diastereomers (CAS No. 2567504-51-0) represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This mixture of diastereomers is a versatile intermediate that has garnered considerable attention due to its unique structural properties and potential applications in the development of novel therapeutic agents.

At the core of this compound's utility lies its cyclobutane backbone, which is a privileged scaffold in medicinal chemistry. The cyclobutane ring introduces rigidity to the molecular structure, which can be exploited to enhance binding affinity and selectivity in drug design. Furthermore, the presence of a bromine substituent at the 1-position and a 2-methanesulfonylethyl group at the 3-position provides multiple reactive sites for further functionalization, making it an invaluable building block for synthetic chemists.

Recent research has highlighted the importance of stereoelectronic effects in drug design, and the diastereomeric mixture of 1-bromo-3-(2-methanesulfonylethyl)cyclobutane exemplifies this principle. Diastereomers, while not enantiomers, can exhibit distinct biological activities due to differences in their spatial arrangements. This property has been leveraged in the development of chiral drugs, where specific diastereomers may offer improved efficacy or reduced side effects compared to their racemic counterparts.

In the context of pharmaceutical research, this compound has been explored as a precursor for more complex molecules. The bromine atom at the 1-position allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Meanwhile, the 2-methanesulfonylethyl group can serve as a protecting group or be further modified through various chemical transformations. These attributes make 1-bromo-3-(2-methanesulfonylethyl)cyclobutane a valuable asset in synthetic strategies aimed at creating novel bioactive compounds.

One particularly intriguing application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved therapeutic profiles. The rigid cyclobutane scaffold and the presence of multiple functional handles in 1-bromo-3-(2-methanesulfonylethyl)cyclobutane make it an ideal candidate for such endeavors.

Another area where this compound has shown promise is in the synthesis of protease inhibitors. Proteases are another class of enzymes that are essential for various biological functions, and their inhibition has been successfully exploited in the treatment of conditions like HIV/AIDS and cystic fibrosis. The structural features of 1-bromo-3-(2-methanesulfonylethyl)cyclobutane allow for the design of molecules that can interact with protease active sites in a highly specific manner, leading to potent and selective inhibition.

The synthesis of 1-bromo-3-(2-methanesulfonylethyl)cyclobutane involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The preparation typically begins with the formation of the cyclobutane ring followed by functionalization at specific positions. The introduction of the bromine atom and the 2-methanesulfonylethyl group requires careful control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly.

In recent years, there has been a growing emphasis on green chemistry principles in pharmaceutical synthesis. This includes minimizing waste, reducing energy consumption, and using sustainable raw materials. The synthesis of 1-bromo-3-(2-methanesulfonylethyl)cyclobutane has been adapted to align with these principles, with several research groups reporting novel methodologies that meet these criteria while maintaining high chemical yields.

The diastereomeric mixture aspect of this compound also presents opportunities for studying stereoselective processes. By understanding how different diastereomers behave under various reaction conditions, chemists can gain insights into fundamental principles governing molecular interactions. These insights can then be applied to optimize synthetic routes and improve overall process efficiency.

Future research directions for 1-bromo-3-(2-methanesulfonylethyl)cyclobutane may include exploring its potential as an intermediate for other therapeutic classes beyond kinase and protease inhibitors. For instance, its structural features could be exploited in the development of antiviral or antibacterial agents. Additionally, computational studies may help predict how different diastereomers will behave biologically, guiding experimental efforts toward discovering new drug candidates.

In conclusion,1-bromo-3-(2-methanesulfonylethyl)cyclobutane, Mixture of diastereomers (CAS No. 2567504-51-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent starting material for synthesizing complex bioactive molecules, while its diastereomeric nature offers opportunities for studying stereoelectronic effects and optimizing drug design strategies.

2567504-51-0 (1-bromo-3-(2-methanesulfonylethyl)cyclobutane, Mixture of diastereomers) 関連製品

- 477852-89-4(6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide)

- 2172158-87-9(5-(4-methylcyclohexyl)-1-oxa-4-azaspiro5.5undecane)

- 199188-97-1(N-Formylfluoxetine)

- 866812-32-0(N-(3,5-dimethoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

- 898755-74-3(2-8-(1,4-Dioxa-8-azaspiro4.5decyl)methyl-3'-methyl benzophenone)

- 93348-22-2(Fatty acids, C16-18, sulfo, 1-Me esters, sodium salts)

- 51292-42-3(2-(4-Bromo-1H-pyrazol-1-yl)propanoic acid)

- 1329836-24-9(4-Chloro-3-(chlorosulfonyl)benzoic Acid-13C6)

- 4430-49-3(Isothiocyanatophenyl sulfone)

- 2227775-67-7(rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol)